2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile
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Overview
Description
2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H5F4N It is a fluorinated aromatic nitrile, characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-(trifluoromethyl)benzyl chloride with potassium fluoride in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Scientific Research Applications
2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the fluoro group.
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: Positional isomer with different substitution pattern.
2-(Trifluoromethyl)phenylacetonitrile: Lacks the fluoro group but contains the trifluoromethyl group.
Uniqueness
2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .
Properties
IUPAC Name |
2-fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRGQOVRUPVKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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